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Compound of Interest

Compound Name: 5-Bromoquinolin-2-amine
CAS No.: 347146-12-7
Cat. No.: B1603988

Get Quote

\ J

Scaffold Architecture, Synthetic Pathways, and Therapeutic Utility[1]

Executive Summary: The Dual-Functional
Pharmacophore

In the landscape of fragment-based drug discovery (FBDD), 5-bromoquinolin-2-amine
(IUPAC: 5-bromoquinolin-2-amine; CAS: 347146-12-7) represents a high-value "privileged
structure."[1] Its utility stems from its orthogonal reactivity: the 2-amino group serves as a
hydrogen bond donor/acceptor motif capable of anchoring into kinase hinge regions or aspartic
protease active sites, while the 5-bromo substituent provides a distinct vector for palladium-
catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the scaffold into
deep hydrophobic pockets.[1]

This guide analyzes the structural integrity, validated synthetic protocols, and medicinal
chemistry applications of this critical intermediate.

Structural Identity & Physicochemical Profile[1][2]
Nomenclature and Registration
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While "5-bromoquinolin-2-amine” is the preferred IUPAC designation, the compound is
frequently indexed under alternative names in patent literature.[1] Distinction from its positional
isomers (e.g., 6-bromo or 8-bromo variants) is critical for structure-activity relationship (SAR)

integrity.[1]
Property Specification
IUPAC Name 5-Bromoquinolin-2-amine

) 2-Amino-5-bromoquinoline; 5-Bromo-2-
Alternative Names o )
quinolinamine

347146-12-7 (Note: Not 4964-71-0, which is the

non-aminated 5-bromoquinoline)

CAS Number

Molecular Formula

Molecular Weight 223.07 g/mol

pKa (Predicted) ~5.83 (Conjugate acid of amine)

Topological Polar Surface Area 38.9

Tautomeric Considerations

Researchers must account for the amino-imino tautomerism inherent to 2-aminoquinolines.[1]
While the amino form (A) is generally predominant in solution and solid state due to aromatic
stabilization of the pyridine ring, the imino form (B) can become relevant in specific protein
binding pockets or under acidic catalysis.

e Form A (Amino):

(Aromatic sextet intact)[1]

e Form B (Imino):

(Quinonoid character)

Strategic Synthesis Protocols
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The synthesis of 5-bromoquinolin-2-amine is most efficiently achieved via Nucleophilic
Aromatic Substitution (

) of the corresponding 2-chloro precursor.[1] This route is preferred over direct ring construction
(e.g., Friedlander synthesis) due to the commercial availability of 5-bromo-2-chloroquinoline
and the high atom economy of the substitution.[1]

Primary Route: High-Pressure Ammonolysis ()

Mechanism: The electronegative nitrogen of the quinoline ring renders the C2 position electron-
deficient, facilitating nucleophilic attack by ammonia. The 5-bromo substituent remains intact
due to the specific conditions that favor

displacement over
displacement.

Protocol:

Reagents: 5-Bromo-2-chloroquinoline (1.0 eq), Ammonia (

, 7TM in methanol or aqueous
).

o Conditions: Sealed pressure vessel (autoclave or heavy-walled glass tube).
e Temperature: 130°C — 150°C.
e Duration: 12 — 24 hours.

e Workup: Cool to RT. Concentrate in vacuo. Precipitate with water/ether wash to remove
ammonium chloride salts.

Critical Control Point: Temperature control is vital. Exceeding 160°C increases the risk of
defunctionalizing the bromine (dehalogenation) or forming diamino side products.

Secondary Route: Buchwald-Hartwig Amination
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For scale-up where high pressure is undesirable, or to introduce protected amines, Pd-
catalyzed amination is the alternative.[1]

o Catalyst:

or

e Ligand: Xantphos or BINAP (to prevent chelation by the quinoline nitrogen).
e Base:

or
e Amine Source: Benzophenone imine (followed by hydrolysis) or Lithium
bis(trimethylsilyl)amide (LIHMDS).

Synthetic Workflow Visualization

The following diagram illustrates the logical flow from precursor to functionalized drug

candidate.
5-Bromo-2-chloroquinoline
(CAS: 99455-13-7) Nucleophilic Attack
\ Meisenheimer-like -HCI (Elimination 5-Bromoquinolin-2-amine Pd(PPh3)4 / Ar-B(OH)2 4 Suzuki Coupling
/ Complex (CAS: 347146-12-7) (Library Generation)
NH3 / MeOH

(High Pressure)

Click to download full resolution via product page

Figure 1: Synthetic workflow converting the chloro-precursor to the amino-scaffold, followed by
downstream library generation.

Medicinal Chemistry Applications
BACEL1 Inhibition (Alzheimer’s Disease)
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The 2-aminoquinoline motif is a bioisostere for the guanidine group found in many aspartic
protease inhibitors. In the context of Beta-secretase 1 (BACEL), the enzyme responsible for

-amyloid production:

» Binding Mode: The 2-amino group and the quinoline nitrogen form a critical hydrogen-
bonding triad with the catalytic aspartic acid dyad (Asp32/Asp228) in the BACEL active site.

» Role of 5-Br: The 5-position vector points toward the

or

sub-pockets. Replacing the bromine with hydrophobic aryls (via Suzuki coupling) improves
potency by displacing active-site water molecules.

Kinase Inhibition

In kinase drug discovery, the quinoline nitrogen functions as the hinge-binder (acceptor), while
the exocyclic amine acts as the donor. The 5-bromo position allows for the attachment of
"solubilizing tails” (e.g., morpholine/piperazine moieties) that extend into the solvent-exposed
region, improving the pharmacokinetic profile (ADME) of the inhibitor.

Pharmacophore Interaction Map
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Figure 2: Interaction logic of the 5-bromoquinolin-2-amine scaffold within a theoretical
protease/kinase binding pocket.
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Analytical Characterization

To validate the synthesis of 5-bromoquinolin-2-amine, the following analytical signals are
diagnostic.

e NMR (DMSO-
, 400 MHz):

o 6.5 — 6.8 ppm: Characteristic singlet or doublet for the C3-H proton (beta to the amine),
significantly upfield due to the electron-donating effect of the amino group.

o 6.0 — 7.0 ppm: Broad singlet (
) for
(exchangeable with
).

o 7.2 —8.0 ppm: Aromatic multiplet for the benzenoid ring protons (H6, H7, H8). The H8
proton (peri to nitrogen) often appears as a doublet downfield.

e Mass Spectrometry (ESI+):
o Expect an

peak at 223.0 and 225.0 with a 1:1 intensity ratio, confirming the presence of a single
bromine atom (isotopic pattern of

and

).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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